BenchChemオンラインストアへようこそ!

4-(11H-Dibenz(b,e)azepin-6-yl)piperazine

GABA transporter GAT1 inhibition neuropharmacology

4-(11H-Dibenz(b,e)azepin-6-yl)piperazine (synonym 4-DAYP; CAS 5001-00-3) is a tricyclic dibenzazepine-piperazine hybrid with the molecular formula C₁₈H₁₉N₃ and a molecular weight of 277.36 g/mol. The compound is classified under MeSH as both a dibenzazepine and a piperazine derivative.

Molecular Formula C18H19N3
Molecular Weight 277.4 g/mol
CAS No. 5001-00-3
Cat. No. B1209982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(11H-Dibenz(b,e)azepin-6-yl)piperazine
CAS5001-00-3
Synonyms4-(11H-dibenz(b,e)azepin-6-yl)piperazine
4-DAYP
Molecular FormulaC18H19N3
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3CC4=CC=CC=C42
InChIInChI=1S/C18H19N3/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)20-18(16)21-11-9-19-10-12-21/h1-8,19H,9-13H2
InChIKeyPBCZAUMRIUVCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(11H-Dibenz(b,e)azepin-6-yl)piperazine (CAS 5001-00-3) – Chemical Identity and Core Pharmacological Class


4-(11H-Dibenz(b,e)azepin-6-yl)piperazine (synonym 4-DAYP; CAS 5001-00-3) is a tricyclic dibenzazepine-piperazine hybrid with the molecular formula C₁₈H₁₉N₃ and a molecular weight of 277.36 g/mol . The compound is classified under MeSH as both a dibenzazepine and a piperazine derivative [1]. Its structure comprises an 11H-dibenzo[b,e]azepine core linked at the 6-position to an unsubstituted piperazine ring, distinguishing it from N-alkylated analogs such as perlapine (6-(4-methyl-1-piperazinyl)-11H-dibenzo[b,e]azepine) . Pharmacologically, it belongs to a class of compounds investigated for monoamine transporter and receptor interactions, with documented inhibitory activity at the GABA transporter GAT1 and moderate affinity for serotonergic and histaminergic receptors [2].

Why Generic Substitution Fails for 4-(11H-Dibenz(b,e)azepin-6-yl)piperazine: Structural Determinants of Divergent Pharmacology


Substituting 4-(11H-dibenz(b,e)azepin-6-yl)piperazine with seemingly similar piperazinyldibenzazepines is scientifically unjustifiable due to the profound impact of even minor structural modifications on pharmacological profile. N-alkylation of the piperazine ring (as in perlapine) converts a moderate GAT1 inhibitor (Ki ~1.07 μM) into a potent D₂/5-HT₂A receptor ligand (Ki = 60/30 nM) with a completely different target engagement fingerprint [1][2]. Conversely, N-alkylcarboxylic acid derivatization of the parent piperazine substantially reduces monoamine uptake inhibitory activity relative to the unsubstituted parent compound [3]. The unsubstituted piperazine NH serves as a critical hydrogen-bond donor and synthetic handle; its replacement or modification predictably alters both target affinity and downstream functional selectivity, making generic interchange between analogs without matched quantitative pharmacology a source of irreproducible results [4].

Quantitative Differentiation Evidence for 4-(11H-Dibenz(b,e)azepin-6-yl)piperazine vs. Closest Analogs


GAT1 Transporter Affinity: Target Compound vs. Perlapine (N-Methyl Analog)

The target compound binds to the GABA transporter GAT1 with a Ki of 1,070 nM (mouse GAT1) and 1,100 nM (human GAT1) expressed in HEK293 cells, measured by competitive MS binding assay using NO71156 as an unlabeled marker [1]. In contrast, the N-methyl analog perlapine shows no reported GAT1 affinity; its primary pharmacology is dominated by dopamine D₂ (Ki = 60 nM), D₄ (Ki = 30 nM), and serotonin 5-HT₂A (Ki = 30 nM) receptor blockade [2]. This represents a target class switch from a transporter inhibitor to a GPCR ligand, driven solely by piperazine N-methylation.

GABA transporter GAT1 inhibition neuropharmacology comparative binding

GAT1 Functional Inhibition: Target Compound IC₅₀ vs. Clinical Benchmark Tiagabine

In a [³H]GABA uptake assay using mouse GAT1 expressed in HEK293 cells, the target compound inhibited GABA transport with an IC₅₀ of 3,390 nM (3.39 μM) [1]. The clinical GAT1 inhibitor tiagabine shows an IC₅₀ of 67 nM in synaptosomal [³H]GABA uptake and a Ki of approximately 17 nM for human recombinant GAT1 [2]. This ~50-fold difference in functional potency positions the target compound as a moderate-affinity GAT1 ligand suitable for probe and tool compound applications where a non-saturating, titratable level of GAT1 inhibition is desired, as opposed to the near-complete blockade achieved by tiagabine at therapeutic concentrations.

GABA reuptake inhibition functional assay anticonvulsant target transporter pharmacology

Monoamine Uptake Activity: Parent Compound vs. N-Alkylcarboxylic Acid Derivatives

In a direct comparative study, the parent compound 1c (4-(11H-dibenz[b,e]azepin-6-yl)piperazine) was evaluated alongside its N-alkylcarboxylic acid derivatives (3c, n=1–5) for inhibition of noradrenaline and 5-hydroxytryptamine (5-HT) uptake into hypothalamic vesicles [1]. The derivatives (3a–c) exhibited only weak inhibitory activities on noradrenaline and 5-HT uptake compared with the parent compounds (1a–c), and showed moderate antagonistic actions at 5-HT₂ and H₁ receptors in isolated tissue preparations [1]. This establishes that the free NH on the piperazine ring is a critical pharmacophoric element for monoamine transporter engagement; its conversion to an N-alkylcarboxylic acid diminishes transport inhibitory activity.

noradrenaline uptake serotonin uptake structure-activity relationship zwitterionization

Synthetic Versatility: Unsubstituted Piperazine NH as a Derivatization Handle vs. Perlapine

The free secondary amine on the piperazine ring of the target compound is a uniquely enabling synthetic handle absent in N-methylated analogs such as perlapine. This NH permits direct N-functionalization (alkylation, acylation, sulfonylation, carbamate formation) to generate diverse compound libraries without requiring a deprotection step . The 1992 Muramatsu study exemplifies this by converting the parent compound into N-alkylcarboxylic acid, N-alkylcarboxylate, and zwitterionic derivatives via direct alkylation of the piperazine nitrogen [1]. Similarly, the Liao 1999 study demonstrated that 2-TfO and 2-MsO introduction onto the dibenzazepine core of related 11-piperazinyldibenzazepines yields compounds with clozapine-like atypical antipsychotic profiles [2]. Perlapine (N-methylpiperazine) lacks this reactive NH and requires N-demethylation prior to further derivatization, adding synthetic steps and reducing overall yield.

medicinal chemistry chemical probe synthesis derivatization library synthesis

Selectivity Profile vs. DREADD Agonist Activity of Perlapine

Perlapine is a potent DREADD agonist with pEC₅₀ values of 8.38 (hM1Dq), 8.08 (hM3Dq), and 7.27 (hM4Di), exhibiting >10,000-fold selectivity for hM3Dq over wild-type hM3 receptors . This chemogenetic activity is a dominant pharmacological feature of the N-methyl analog. The target compound, bearing an unsubstituted piperazine, has not been reported to possess DREADD agonist activity; its pharmacology is instead characterized by GAT1 transporter inhibition and monoamine uptake modulation [1][2]. For neuroscience studies employing DREADD-based circuit manipulation, this distinction is critical: perlapine's DREADD activity is an experimental asset; for studies where DREADD activation would be a confounding variable, the target compound's lack of this activity is a selection advantage.

chemogenetics DREADD muscarinic receptor off-target liability

Patent-Documented Antihistamine Utility vs. Clozapine-Like Antipsychotic Derivatives

Japanese patent JPH05163245A (1993) describes dibenzazepine derivatives of formula I, encompassing compounds with a piperazine linker terminating in alkoxyacetic acid esters, such as 2-[4-(11H-benz[b,e]azepin-6-yl)-1-piperazinyl]ethoxyacetic acid methyl ester [1]. These compounds are claimed to possess excellent antihistamine and antiallergic action without central nervous system depressant effects, distinguishing them from sedating antihistamines and from the clozapine-like antipsychotic profile of 2-TfO-11-piperazinyldibenzazepines reported by Liao et al. [2]. The target compound serves as the direct synthetic precursor to these patent-protected derivatives, conferring procurement value for industrial and academic groups pursuing non-sedating antihistamine development.

antihistamine antiallergic CNS-sparing dibenzazepine patent

Optimal Application Scenarios for Procuring 4-(11H-Dibenz(b,e)azepin-6-yl)piperazine (CAS 5001-00-3)


GABAergic Neuropharmacology Tool Compound Studies

The compound's moderate GAT1 inhibitory activity (Ki ~1.07–1.10 μM; IC₅₀ ~3.39 μM) makes it suitable for in vitro and ex vivo studies of GABA transporter modulation where partial inhibition is mechanistically informative and where potent inhibitors like tiagabine (Ki ~17 nM) would produce near-complete transporter blockade [1][2]. Its structural distinction from tiagabine and other GABA uptake inhibitors also provides a novel chemotype for exploring GAT1 allosteric modulation or for use in combination studies examining transporter pharmacology.

Medicinal Chemistry Library Synthesis Starting Material

The free piperazine NH serves as a versatile synthetic handle, enabling direct N-functionalization to generate focused compound libraries without N-deprotection steps. As demonstrated by Muramatsu et al. (1992), the compound can be directly converted into N-alkylcarboxylic acid, N-alkylcarboxylate, and zwitterionic derivatives [1]. This makes it an efficient starting material for SAR campaigns exploring the dibenzazepine-piperazine chemical space, particularly for groups targeting monoamine transporters or histamine receptors.

Non-Sedating Antihistamine Lead Development

The compound is explicitly claimed as a synthetic precursor in patent JPH05163245A, which describes dibenzazepine derivatives with excellent antihistamine and antiallergic activity and no central nervous system depressant effects [1]. R&D groups pursuing next-generation antihistamines with improved CNS safety margins can procure this compound as a key intermediate for generating the alkoxyacetic acid ester derivatives described in the patent, offering a differentiated development pathway from the antipsychotic-focused sulfonyloxy analogs.

DREADD-Inert Control in Chemogenetics Experiments

In neuroscience studies employing DREADD-based neuronal manipulation, the N-methyl analog perlapine is a validated DREADD agonist [1]. The target compound, lacking the N-methyl group, has no reported DREADD activity and instead exhibits GAT1 and monoamine uptake pharmacology [2]. This makes it a structurally matched, DREADD-inert control compound for experiments where chemogenetic off-target effects must be excluded, enabling more rigorous interpretation of DREADD-mediated circuit manipulation results.

Quote Request

Request a Quote for 4-(11H-Dibenz(b,e)azepin-6-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.